molecular formula C10H21N3O3 B1373354 tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate CAS No. 1251504-91-2

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate

Cat. No. B1373354
CAS RN: 1251504-91-2
M. Wt: 231.29 g/mol
InChI Key: IQFCEJTWEISRPL-UHFFFAOYSA-N
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Description

This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . The compound has been reported to be useful in a number of applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile .


Synthesis Analysis

The compound was prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .


Molecular Structure Analysis

The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 . It is stored at room temperature and is in powder form .

Scientific Research Applications

Metabolism and Oxidation Studies

  • Metabolism of carbamates, similar to tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate, has been studied in various species including insects and mice. Notably, the tert-butyl group and N-methyl group in these compounds undergo hydroxylation. For instance, m-tert.-butylphenyl N-methylcarbamate was found to metabolize into phenolic compounds through hydroxylation processes in these species (Douch & Smith, 1971).

Comparative Toxicity

  • The cytotoxic effects of tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate and related compounds have been explored. For example, the comparative cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, was examined in isolated rat hepatocytes. This study provides insights into the toxic effects of these compounds on liver cells (Nakagawa et al., 1994).

Synthesis and Organic Chemistry Applications

  • The compound has applications in organic synthesis, as seen in studies involving the synthesis of various carbamate derivatives. For instance, research has been conducted on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reactions, highlighting its role in the synthesis of chiral compounds (Yang, Pan & List, 2009).

Medicinal Chemistry and Drug Synthesis

  • tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate and its derivatives have been studied in the context of medicinal chemistry. For instance, the synthesis and evaluation of antiarrhythmic and hypotensive properties of related compounds like 1,3-disubstituted ureas and phenyl N-substituted carbamates have been explored (Chalina, Chakarova & Staneva, 1998).

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCEJTWEISRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C(=O)OC(C)(C)C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
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tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
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tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
Reactant of Route 4
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
Reactant of Route 5
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate

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